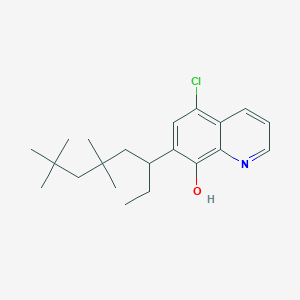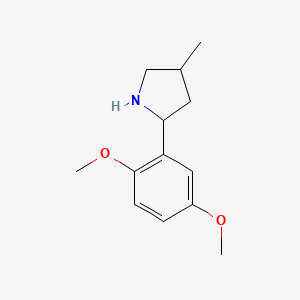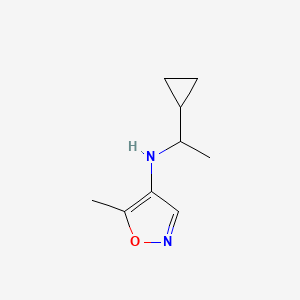![molecular formula C24H40N2O B12893871 6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline CAS No. 5414-59-5](/img/structure/B12893871.png)
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Piperidine-containing compounds play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and alkaloids.
- The compound’s structure is characterized by a nonyl side chain attached to the piperidine ring, along with a methoxy group at position 6.
6-Methoxy-1-[9-(piperidin-1-yl)nonyl]-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with a piperidine ring system. It consists of a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the construction of the piperidine ring followed by the addition of the nonyl side chain and the methoxy group.
Reaction Conditions: Specific reaction conditions depend on the synthetic pathway chosen, but common methods involve cyclization, annulation, and multicomponent reactions.
Industrial Production: While industrial-scale production methods may vary, efficient and cost-effective routes are essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, hydrogenation, cyclization, and amination reactions are relevant. Specific reagents and conditions would depend on the desired functionalization.
Major Products: The primary products formed from these reactions would include derivatives of the piperidine ring with modified substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its use as a building block for drug development due to its structural diversity.
Biology: It may serve as a scaffold for bioactive molecules targeting specific receptors or enzymes.
Medicine: Investigate its potential therapeutic applications, such as antiviral, anticancer, or anti-inflammatory properties.
Industry: Its role in the synthesis of pharmaceuticals and agrochemicals is significant.
Wirkmechanismus
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its distinctive features compared to other piperidine-based compounds.
Similar Compounds: While I don’t have a specific list, other piperidine derivatives with similar structures and biological activities exist.
Eigenschaften
CAS-Nummer |
5414-59-5 |
|---|---|
Molekularformel |
C24H40N2O |
Molekulargewicht |
372.6 g/mol |
IUPAC-Name |
6-methoxy-1-(9-piperidin-1-ylnonyl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C24H40N2O/c1-27-23-14-15-24-22(21-23)13-12-20-26(24)19-11-6-4-2-3-5-8-16-25-17-9-7-10-18-25/h14-15,21H,2-13,16-20H2,1H3 |
InChI-Schlüssel |
DNTKUCWPKZTVAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(CCC2)CCCCCCCCCN3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12893796.png)
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)







![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)



